molecular formula C11H13NO6 B8354949 2,3-Dimethoxy-6-nitrobenzaldehyde-ethyleneketal

2,3-Dimethoxy-6-nitrobenzaldehyde-ethyleneketal

Cat. No. B8354949
M. Wt: 255.22 g/mol
InChI Key: ATQBICRSZXLNBU-UHFFFAOYSA-N
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Patent
US04490374

Procedure details

A solution of 2,3-dimethoxy-6-nitrobenzaldehyde-ethyleneketal (12.1 g, 62.7 mM) in ethyl acetate (350 ml) containing sodium acetate (0.5 g) is treated with platinum oxide (1.0 g) and the mixture hydrogenated for 24 hours at ~50 psi. The solvent is removed in vacuo after filtering off the catalyst to give a pale brown oil. After crystallization from n-hexane, the product is obtained as a tan solid; yield 12.8 g (85.1%); m.p. 78°-80° C.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:18][CH:4]([C:5]2[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[C:7]([O:14][CH3:15])[C:6]=2[O:16][CH3:17])[O:3][CH2:2]1.C([O-])(=O)C.[Na+]>C(OCC)(=O)C.[Pt]=O>[CH2:2]1[O:3][CH:4]([C:5]2[C:6]([O:16][CH3:17])=[C:7]([O:14][CH3:15])[CH:8]=[CH:9][C:10]=2[NH2:11])[O:18][CH2:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
C1COC(C2=C(C(=CC=C2[N+](=O)[O-])OC)OC)O1
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
after filtering off the catalyst
CUSTOM
Type
CUSTOM
Details
to give a pale brown oil
CUSTOM
Type
CUSTOM
Details
After crystallization from n-hexane
CUSTOM
Type
CUSTOM
Details
the product is obtained as a tan solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1COC(C2=C(C=CC(=C2OC)OC)N)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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